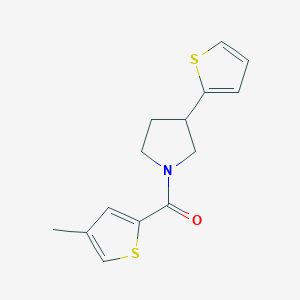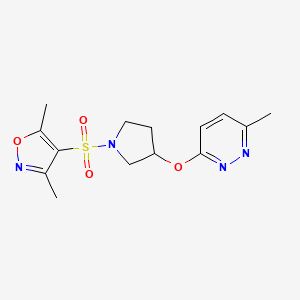
3,5-Dimethyl-4-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)isoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dimethyl-4-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)isoxazole is an organic compound characterized by its complex structure, incorporating functional groups such as isoxazole, pyridazine, and pyrrolidine. Its significant pharmacological and chemical properties make it a compound of interest in various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 3,5-Dimethyl-4-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)isoxazole typically involves multi-step synthesis:
Initial Formation of Isoxazole Core: : Start with the formation of the isoxazole ring using condensation reactions involving appropriate starting materials.
Sulfonylation: : Introduce the sulfonyl group through a reaction involving a sulfonyl chloride derivative under basic conditions.
Pyridazine Attachment: : Attach the 6-methylpyridazine group through nucleophilic substitution reactions.
Pyrrolidine Introduction: : Finally, couple the pyrrolidine ring to the core structure via another substitution reaction, ensuring the presence of necessary functional groups for reactivity.
Industrial Production Methods
Industrial-scale synthesis of this compound requires optimized reaction conditions to maximize yield and purity:
Catalysts and Solvents: : Utilize specific catalysts to enhance reaction rates and selectivity. Common solvents such as dimethyl sulfoxide or acetonitrile may be used.
Temperature and Pressure Control: : Maintain controlled temperature and pressure conditions to ensure proper reaction progression and product stability.
Purification Techniques: : Apply chromatographic techniques and recrystallization for product purification to achieve the desired quality and purity standards.
化学反应分析
Types of Reactions
3,5-Dimethyl-4-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)isoxazole undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, resulting in changes to its functional groups.
Reduction: : Reduction reactions involving hydrogenation or metal hydrides can alter the oxidation state of certain atoms within the compound.
Substitution: : The isoxazole and pyrrolidine rings are susceptible to nucleophilic and electrophilic substitution reactions, enabling modification of the molecule.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, chromium trioxide, or nitric acid.
Reduction Reagents: : Sodium borohydride, lithium aluminum hydride, or hydrogen gas with a palladium catalyst.
Substitution Reagents: : Alkyl halides, acyl chlorides, and nitrating agents under specific conditions such as varying pH and temperature.
Major Products
Oxidation Products: : Modified compounds with altered functional groups, leading to different chemical and pharmacological properties.
Reduction Products: : Reduced derivatives with changes in molecular structure, potentially impacting activity and reactivity.
Substitution Products: : Substituted analogs that retain the core structure but with different functional group attachments, broadening the compound's application spectrum.
科学研究应用
3,5-Dimethyl-4-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)isoxazole has diverse applications:
Chemistry: : Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Its interactions with biological molecules are explored to understand its potential as a pharmacological agent.
Medicine: : Investigated for therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: : Utilized in the development of advanced materials, agrochemicals, and other specialty chemicals.
作用机制
Molecular Targets and Pathways
The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors, leading to various biological effects. It may inhibit or activate pathways involved in inflammation, cell growth, or metabolic processes, depending on the context of its use.
相似化合物的比较
Uniqueness
Compared to similar compounds, 3,5-Dimethyl-4-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)isoxazole stands out due to its unique combination of functional groups, contributing to its distinct chemical and pharmacological properties.
List of Similar Compounds
3,5-Dimethyl-4-((3-((pyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)isoxazole: : Lacks the methyl group on the pyridazine ring.
3,5-Dimethyl-4-((3-(pyrrolidin-1-yl)sulfonyl)isoxazole: : Lacks the pyridazin-3-yl group.
4-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)isoxazole: : Lacks the 3,5-dimethyl groups on the isoxazole ring.
Understanding this compound's comprehensive profile can aid researchers and industries in harnessing its full potential for various applications. Let's dive into deeper conversation!
属性
IUPAC Name |
3,5-dimethyl-4-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]sulfonyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c1-9-4-5-13(16-15-9)21-12-6-7-18(8-12)23(19,20)14-10(2)17-22-11(14)3/h4-5,12H,6-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLWRFINIPAPBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=C(ON=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[1-(4-Azidobutanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B2737683.png)
![2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}acetamide](/img/structure/B2737685.png)
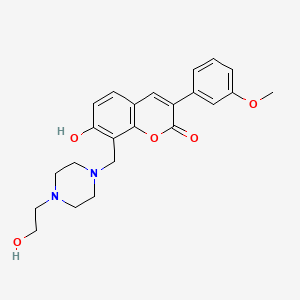
![N-{3-[5-(4-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2737689.png)
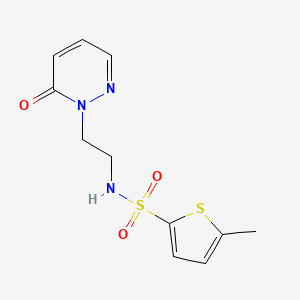
![3-amino-4-chloro-N-[3-(morpholin-4-yl)propyl]benzene-1-sulfonamide](/img/structure/B2737693.png)
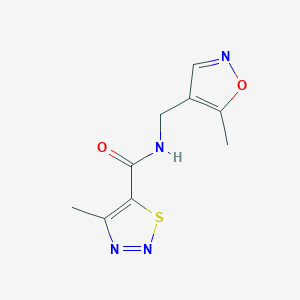
![N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide](/img/structure/B2737696.png)
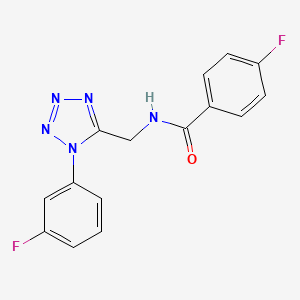
![N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2737698.png)
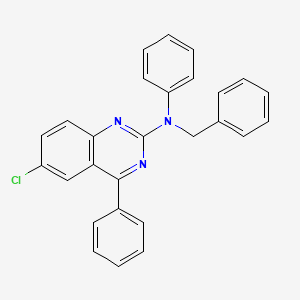
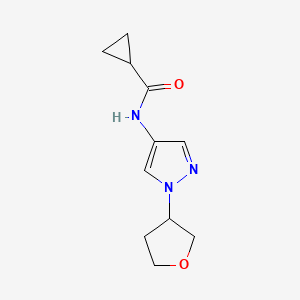
![5-(chloromethyl)-1-methyl-2-[(trifluoromethyl)sulfanyl]-1H-imidazole hydrochloride](/img/structure/B2737702.png)
